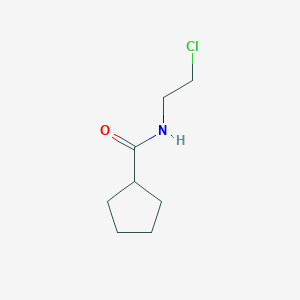
5-(azetidin-3-yl)-2H-tetrazole
概要
説明
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting various biological activities .
Synthesis Analysis
Azetidines can be synthesized through several methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . The exact structure of “5-(azetidin-3-yl)-2H-tetrazole” would depend on the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary widely depending on their specific structure. For instance, they can have different melting points, boiling points, and densities .科学的研究の応用
Synthesis of Heterocyclic Amino Acid Derivatives
The azetidine moiety in “5-(azetidin-3-yl)-2H-tetrazole” serves as a valuable building block for synthesizing new heterocyclic amino acid derivatives. These derivatives are synthesized through reactions like the Aza-Michael addition, which can lead to compounds exhibiting a variety of biological activities .
Development of Novel Pharmacophores
Azetidine-containing compounds are known for their role as pharmacophores in drug design. The unique structure of “5-(azetidin-3-yl)-2H-tetrazole” could be utilized to develop new pharmacophores that can interact with biological targets in novel ways, potentially leading to the discovery of new medications .
Gametocidal Agents
In agriculture, certain azetidine compounds have been identified as gametocidal agents. While not directly stated for “5-(azetidin-3-yl)-2H-tetrazole”, its structural similarity to these compounds suggests potential applications in controlling the reproduction of pests or invasive species .
Peptide Mimetics Research
Azetidine carboxylic acids are important in the study of peptide mimetics. “5-(azetidin-3-yl)-2H-tetrazole” could be used to create mimetics that help in understanding peptide interactions and stability, which is crucial in therapeutic peptide design .
Cross-Coupling Chemical Reactions
The compound can be used in Suzuki–Miyaura cross-coupling reactions to create a variety of novel heterocyclic compounds. This application is significant in the field of organic synthesis, where creating diverse molecular architectures is essential .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(azetidin-3-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c1-3(2-5-1)4-6-8-9-7-4/h3,5H,1-2H2,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUWELXPIPDXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azetidin-3-yl)-2H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)




![3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B1526590.png)






